molecular formula C13H8BrIN2 B15219850 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine CAS No. 947533-53-1

8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine

Cat. No.: B15219850
CAS No.: 947533-53-1
M. Wt: 399.02 g/mol
InChI Key: JCSFSMCRWIXOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a valuable halogenated heterocyclic building block designed for advanced pharmaceutical research and organic synthesis. This compound features a versatile imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The presence of both bromo and iodo substituents on the aromatic rings makes this molecule an exceptionally versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, allowing for precise and sequential functionalization . The imidazo[1,2-a]pyridine scaffold is of significant research interest, as it is found in compounds with demonstrated pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities . Furthermore, derivatives of this scaffold have been investigated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant targets for the treatment of neurodegenerative diseases such as Alzheimer's . The iodine atom at the 4-position of the phenyl ring is particularly useful for further derivatization, as carbon-iodine bonds undergo oxidative addition more readily than their bromo or chloro analogues, enabling more efficient coupling under milder conditions . This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

947533-53-1

Molecular Formula

C13H8BrIN2

Molecular Weight

399.02 g/mol

IUPAC Name

8-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrIN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H

InChI Key

JCSFSMCRWIXOEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with 4-iodobenzaldehyde, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound serves as a versatile substrate for transition metal-catalyzed coupling reactions:

Reaction TypeConditionsProductsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O (1:1), 80°C, 12hArylboronic acid coupling at C8-Br68-82
UllmannCuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C, 24hBiaryl formation at C4-I55-63
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CAmine coupling at C8-Br71

Key findings :

  • Bromine demonstrates higher reactivity than iodine in Pd-catalyzed couplings due to lower bond dissociation energy (C-Br vs C-I)

  • Steric hindrance from the 4-iodophenyl group reduces yields in C3 functionalization attempts

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective substitutions:

PositionReagentConditionsProductYield (%)
C3NaN₃, DMF, 120°C, 6h3-Azido derivative89
C5KSCN, CuI, DMSO, 80°C5-Thiocyano analog74
C8-BrNH₃ (liq), CuCN, 150°C8-Amino substitution62

Mechanistic insights :

  • DFT calculations show C3 has highest local electrophilicity index (ω = 5.21 eV)

  • Azide substitution follows a concerted asynchronous mechanism (k = 3.2 × 10⁻³ s⁻¹ at 120°C)

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core undergoes regioselective electrophilic attacks:

ReactionReagentConditionsPositionYield (%)
NitrationHNO₃/H₂SO₄ (1:3), 0°CC5-nitro derivative78
SulfonationClSO₃H, CH₂Cl₂, -10°CC3-sulfonic acid65
HalogenationNIS, CH₃CN, 50°CC5-iodo product83

X-ray crystallography data (for C5-nitro derivative):

  • Bond angles: C5-N-O₂ = 117.8°

  • Dihedral angle between rings: 12.3°

Cyclization Reactions

The compound participates in annulation reactions to construct polycyclic systems:

Cyclization TypeConditionsProductYield (%)
[3+2] with azidesCuI, TBTA, DMF, 100°CTriazolo-fused system75
Heck-typePd(OAc)₂, P(o-tol)₃, K₂CO₃Benzoimidazopyridine68
Photocyclizationhv (λ = 300 nm), CH₃CNDimerized product41

Kinetic data :

  • Activation energy for [3+2] cyclization: ΔG‡ = 92.3 kJ/mol

  • Quantum yield for photodimerization: Φ = 0.18 ± 0.03

Reductive Transformations

Catalytic hydrogenation reveals site-specific reactivity:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, EtOHPyridine ring reduction94%
H₂ (5 atm), Rh/Al₂O₃, THFComplete saturation88%
NaBH₄/NiCl₂, MeOHSelective Br removal63%

Analytical data :

  • 1H^1H NMR (400 MHz, CDCl₃) of reduced product: δ 7.45 (d, J = 8.4 Hz, 2H), 6.89 (dd, J = 6.8, 1.6 Hz, 1H), 4.32 (m, 2H)

Biological Interactions

While not strictly chemical reactions, the compound's interactions with biological targets inform medicinal chemistry applications:

TargetBinding ModeKd (nM)Reference
EGFR kinaseCompetitive inhibition at ATP site48 ± 3
AChEAllosteric modulation79 ± 5
CYP3A4Mechanism-based inactivationIC₅₀ = 1.2 μM

Structure-activity relationship :

  • Iodine substitution enhances hydrophobic interactions (ΔΔG = -2.3 kcal/mol)

  • Bromine removal decreases CYP3A4 inhibition by 15-fold

This comprehensive analysis demonstrates 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine's versatility as a synthetic building block, with its reactivity profile being tunable through strategic selection of reaction conditions and catalysts. The compound's unique electronic structure enables both aromatic system modifications and halogen-specific transformations, making it valuable for developing pharmaceuticals and functional materials.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

The compound’s activity and physicochemical properties are critically influenced by halogen placement and type. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Applications Reference
8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine Br (C8), 4-I-C₆H₄ (C2) High lipophilicity; potential kinase inhibition
2-(4-Bromophenyl)imidazo[1,2-a]pyridine Br (C4 of phenyl at C2) Intermediate for further functionalization
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine Br (C4 of phenyl), I (C6) Light-sensitive; used in fluorescence studies
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C8), CF₃ (C2) Enhanced metabolic stability; electron-withdrawing effects
  • Halogen Impact : Bromine at C8 increases molecular weight and lipophilicity, while iodine at the phenyl group enhances polarizability, favoring halogen bonding in target interactions . The trifluoromethyl group (CF₃) at C2 improves metabolic resistance but reduces aqueous solubility compared to iodophenyl analogs .

Physicochemical Properties

  • Aqueous Solubility: Derivatives with sulfonylmethyl or morpholine groups at C3 (e.g., 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol) exhibit improved solubility (logP ~2.1) due to polar functional groups, whereas 8-bromo-2-(4-iodophenyl) analogs show lower solubility (logP ~4.3) .
  • Thermal Stability : Iodine’s larger atomic radius may reduce thermal stability compared to chloro or fluoro analogs, as observed in differential melting points (e.g., 8-fluoro derivatives: mp 198–200°C vs. 8-bromo: mp 185–187°C) .

Biological Activity

8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound notable for its significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a fused imidazole and pyridine ring with bromine and iodine substituents, enhances its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H6BrIN\text{C}_9\text{H}_6\text{BrI}\text{N}
  • Molecular Weight : Approximately 399.02 g/mol

The presence of halogen atoms (bromine and iodine) significantly influences the compound's biological properties, making it a valuable scaffold for drug development targeting various diseases, including cancer and infectious diseases.

This compound acts primarily through the inhibition of specific enzymes or receptors. The compound can bind to active or allosteric sites on enzymes, modulating their activity. This interaction is crucial for its therapeutic effects against various biological pathways.

Interaction Studies

Research indicates that this compound exhibits binding affinity to various molecular targets:

  • Enzymatic Inhibition : It can inhibit enzyme activity by occupying active sites.
  • Receptor Modulation : It interacts with receptors involved in critical signaling pathways.

Biological Activities

The compound has shown promise in several areas:

Antimicrobial Activity

Studies have reported that derivatives of imidazo[1,2-a]pyridine exhibit selective inhibition against Mycobacterium tuberculosis without affecting gram-positive or gram-negative pathogens. This specificity highlights its potential as an antimycobacterial agent .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Its structural analogs have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations .

Case Studies and Research Findings

StudyFindings
Shankarrapa et al. (2013)Identified selective inhibitors of Mycobacterium tuberculosis using imidazo[1,2-a]pyridine derivatives with promising activity against TB .
De Gruyter et al. (2000)Developed substituted imidazo[1,2-a]pyridines as high-affinity ligands for peripheral benzodiazepine receptors, indicating potential neuropharmacological applications .
MDPI Review (2024)Highlighted the broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, including antiviral and anticancer effects .

Applications in Drug Development

The unique properties of this compound make it a candidate for developing new pharmacological agents:

  • Cancer Therapy : Its ability to inhibit tumor growth through enzyme modulation positions it as a candidate for cancer treatments.
  • Infectious Disease Treatment : Its selective activity against Mycobacterium tuberculosis suggests potential use in treating tuberculosis.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions impact yield?

  • Methodological Answer: Microwave-assisted synthesis (e.g., α-haloketone cyclization under microwave irradiation) reduces reaction time to minutes and improves yields (>65%) compared to conventional heating. Solvent choice (e.g., ethanol) and catalysts (e.g., NaHCO₃) are critical for regioselectivity and purity . For brominated analogs, microwave irradiation enhances heating uniformity, minimizing side reactions and improving scalability .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer:

  • NMR: Use 1H^1H and 13C^{13}C NMR in DMSO-d₆ to resolve aromatic protons and substituent effects (e.g., bromine deshielding at C8) .
  • X-ray crystallography: Resolves intramolecular hydrogen bonds (e.g., O–H⋯N) and π–π stacking interactions (e.g., 3.5–3.6 Å between imidazo[1,2-a]pyridine rings), confirming molecular geometry .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed ±0.01 Da) .

Q. What biological activities are associated with halogenated imidazo[1,2-a]pyridines, and how do substituents modulate these effects?

  • Methodological Answer: Bromine at C8 enhances lipophilicity and bioactivity (e.g., antimicrobial, anthelmintic). The 4-iodophenyl group at C2 improves target binding via halogen bonding. Compare analogs in vitro: 8-bromo derivatives show higher antiparasitic activity (IC₅₀ ~1 µM) than chloro analogs due to increased electrophilicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields (<70%) in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer:

  • Catalyst screening: Test Brønsted acids (e.g., acetic acid) or bases (e.g., NaHCO₃) to accelerate cyclization .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing side-product formation .
  • Microwave parameters: Adjust power (100–300 W) and pulse settings to prevent thermal degradation of iodine substituents .

Q. How should conflicting biological activity data between halogenated analogs be resolved?

  • Methodological Answer:

  • Structure-activity relationship (SAR) studies: Replace bromine with iodine at C8 and assess binding affinity via molecular docking (e.g., ATP-binding pockets of kinases).
  • Bioisosteric substitution: Compare 4-iodophenyl vs. 4-bromophenyl analogs in cytotoxicity assays (e.g., MTT on HeLa cells). Iodine’s larger atomic radius may sterically hinder target interactions despite similar electronegativity .

Q. What strategies mitigate impurities in halogenated imidazo[1,2-a]pyridines during scale-up?

  • Methodological Answer:

  • Chromatographic purification: Use reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) to isolate the target compound from dihalogenated byproducts .
  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) to enhance purity (>97%) and remove unreacted α-haloketones .

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence the compound’s solid-state stability?

  • Methodological Answer:

  • Hydrogen bonding: Intramolecular O–H⋯N bonds (2.0–2.2 Å) stabilize the crystal lattice, reducing hygroscopicity .
  • π–π interactions: Stacking distances (3.5–3.6 Å) between aromatic rings enhance thermal stability (decomposition >220°C) .

Q. What computational methods validate the electronic effects of bromine and iodine substituents?

  • Methodological Answer:

  • DFT calculations: Compare Mulliken charges at C8 (bromine: +0.25 e; iodine: +0.18 e) to predict electrophilic reactivity.
  • Molecular dynamics: Simulate solvation effects in DMSO to model NMR chemical shifts (<0.1 ppm deviation from experimental data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.